

# An In-Depth Technical Analysis of Cumyl-THPINACA (C<sub>23</sub>H<sub>27</sub>N<sub>3</sub>O<sub>2</sub>)

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## Compound of Interest

Compound Name: Cumyl-thpinaca

Cat. No.: B571559

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## Abstract

**Cumyl-THPINACA** is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class of compounds. With the molecular formula C<sub>23</sub>H<sub>27</sub>N<sub>3</sub>O<sub>2</sub>, this potent substance has emerged as a compound of interest within the scientific and forensic communities. This technical guide provides a comprehensive analysis of **Cumyl-THPINACA**, detailing its chemical properties, pharmacological profile, and metabolic fate. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the core characteristics of this synthetic cannabinoid, facilitating further research and the development of analytical detection methods. All quantitative data is summarized in structured tables, and key experimental methodologies are described. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows.

## Chemical and Physical Properties

**Cumyl-THPINACA**, also known by its systematic IUPAC name N-(2-phenylpropan-2-yl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide, is characterized by its indazole core linked to a cumyl group and a tetrahydropyran (THP) moiety.<sup>[1]</sup> The cumyl group, a bulky and lipophilic substituent, is a common structural feature in many potent SCRAs, contributing to their high affinity for cannabinoid receptors.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	C23H27N3O2	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	377.48 g/mol	<a href="#">[2]</a>
CAS Number	1400742-50-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
IUPAC Name	N-(2-phenylpropan-2-yl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide	<a href="#">[1]</a>
Synonyms	SGT-42	<a href="#">[2]</a>

## Pharmacological Profile

**Cumyl-THPINACA** is a potent full agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[\[1\]](#)[\[5\]](#) Its high affinity for these receptors is responsible for its psychoactive effects and other physiological responses.

## Receptor Binding Affinity and Agonist Activity

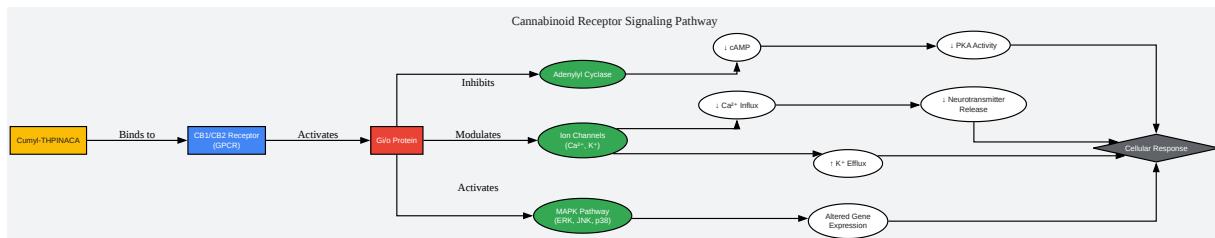
Radioligand binding studies have demonstrated the high affinity of **Cumyl-THPINACA** for both CB1 and CB2 receptors. The inhibition constant (Ki) and the half-maximal effective concentration (EC50) values are summarized below. The compound shows a slight selectivity for the CB1 receptor.[\[3\]](#)

Receptor	Binding Affinity (Ki)	Agonist Activity (EC50)	Source
CB1	1.23 ± 0.20 nM	0.1 nM	<a href="#">[3]</a> <a href="#">[5]</a>
CB2	1.38 ± 0.86 nM	0.59 nM	<a href="#">[3]</a> <a href="#">[5]</a>

## Signaling Pathway

As a cannabinoid receptor agonist, **Cumyl-THPINACA** activates intracellular signaling cascades upon binding to CB1 or CB2 receptors, which are G-protein coupled receptors

(GPCRs). This activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately resulting in the modulation of neurotransmitter release and other cellular responses.



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### Cannabinoid Receptor Signaling Pathway

## Metabolism

**Cumyl-THPINACA** undergoes rapid and extensive phase I metabolism. In vitro studies using human liver microsomes have shown a short half-life of approximately 4.9 minutes.<sup>[6][7]</sup> The primary metabolic pathways involve hydroxylation at various positions on the cumyl and tetrahydropyran moieties.

## Metabolic Profile

A significant number of metabolites have been identified, with up to 28 metabolites detected in in vitro studies.<sup>[5]</sup> The main biotransformations include mono-, di-, and tri-hydroxylation.<sup>[5]</sup> One

of the major metabolites identified is formed by mono-hydroxylation at the para-position of the cumyl moiety.[6][7]

Metabolic Pathway	Number of Metabolites Identified	Key Metabolites	Source
Phase I Metabolism	28	Mono-, di-, and tri-hydroxylated metabolites; para-hydroxy-cumyl-THPINACA	[5][6][7]

## Experimental Protocols

The following sections outline the general methodologies employed in the characterization of **Cumyl-THPINACA**. These protocols are based on published research and are intended to provide a foundational understanding of the experimental approaches.

### Receptor Binding Assay (Based on Schoeder et al.)

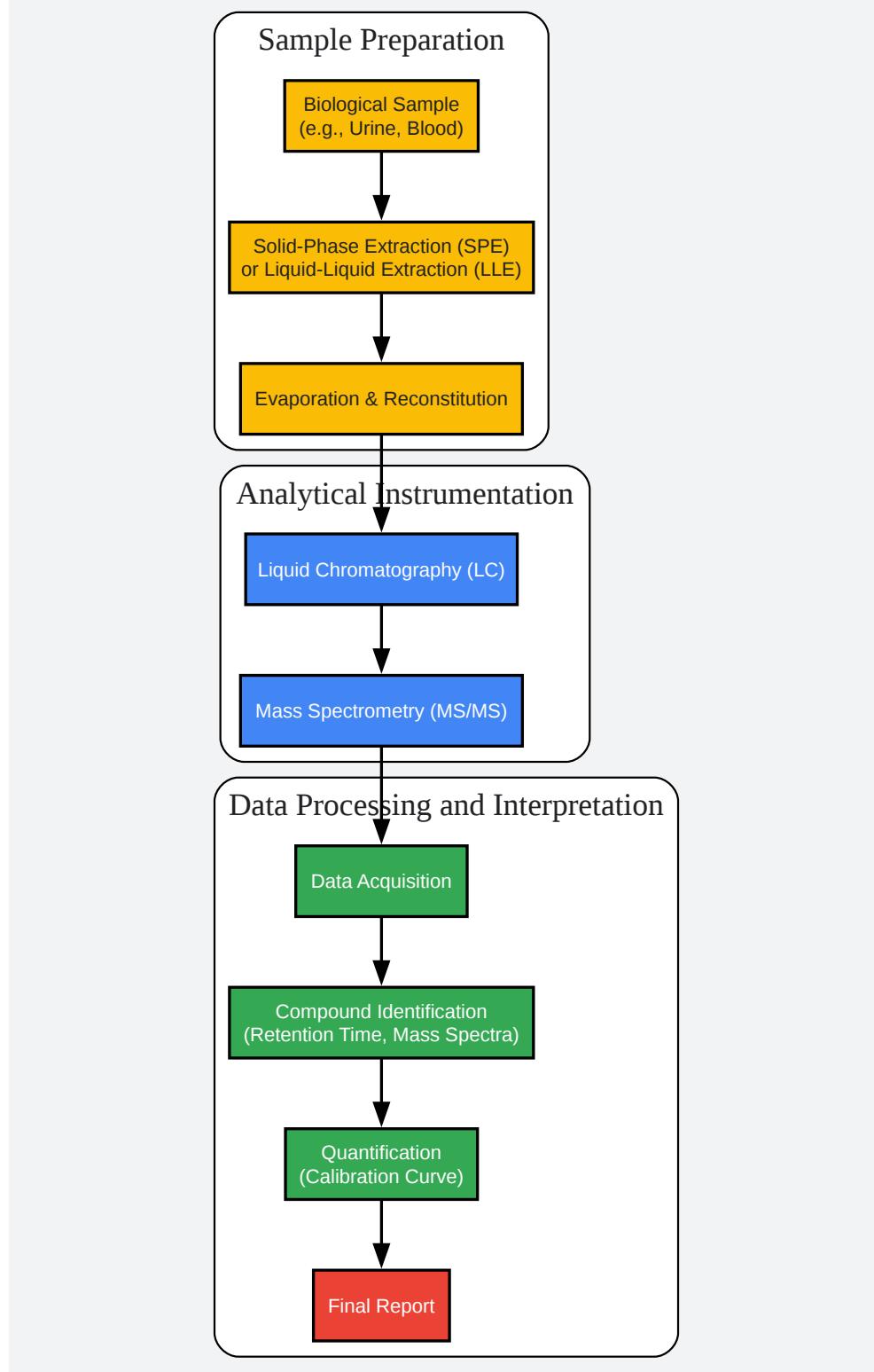
- Objective: To determine the binding affinity ( $K_i$ ) of **Cumyl-THPINACA** for CB1 and CB2 receptors.
- Methodology: Competitive radioligand binding assays are performed using cell membranes expressing human CB1 or CB2 receptors.
  - Membrane Preparation: Cell membranes from HEK293 cells stably expressing either CB1 or CB2 receptors are prepared.
  - Radioligand: A radiolabeled cannabinoid ligand (e.g., [ $^3$ H]CP-55,940) is used as the primary ligand.
  - Competition Assay: Increasing concentrations of **Cumyl-THPINACA** are incubated with the cell membranes and a fixed concentration of the radioligand.

- Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
- Data Analysis: The IC<sub>50</sub> (concentration of **Cumyl-THPINACA** that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The K<sub>i</sub> value is then calculated using the Cheng-Prusoff equation.

## In Vitro Metabolism Study (Based on Monti et al.)

- Objective: To identify the phase I metabolites of **Cumyl-THPINACA**.
- Methodology: Incubation of **Cumyl-THPINACA** with human liver microsomes (HLMs) followed by analysis using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
  - Incubation: **Cumyl-THPINACA** is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system.
  - Sample Preparation: The incubation is quenched, and the sample is subjected to solid-phase extraction (SPE) for cleanup and concentration of the analytes.
  - LC-HRMS Analysis: The extracted sample is analyzed by a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  - Metabolite Identification: Metabolites are identified based on their accurate mass measurements, fragmentation patterns (MS/MS spectra), and chromatographic retention times.

## General Experimental Workflow for Cumyl-THPINACA Analysis

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## General Experimental Workflow

## Conclusion

**Cumyl-THPINACA** is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. Its rapid and extensive metabolism presents challenges for its detection in biological matrices, necessitating the identification of specific metabolites as biomarkers of exposure. The data and protocols presented in this technical guide provide a foundational resource for researchers and professionals working with this compound. Further research is warranted to fully elucidate the *in vivo* pharmacological and toxicological effects of **Cumyl-THPINACA** and its metabolites. This knowledge is crucial for the development of effective analytical methods for forensic and clinical applications and for understanding the potential health risks associated with its use.

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- To cite this document: BenchChem. [An In-Depth Technical Analysis of Cumyl-THPINACA (C<sub>23</sub>H<sub>27</sub>N<sub>3</sub>O<sub>2</sub>)]. BenchChem, [2025]. [Online PDF]. Available at:

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